[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353975-95-7) is a synthetic carbamate derivative featuring a piperidine backbone modified with an amino-acetyl group and an ethyl-carbamic acid tert-butyl ester substituent. Its molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol and a purity of ≥95% . This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors or protease modulators. However, commercial availability has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)11-12-8-6-7-9-18(12)13(19)10-16/h12H,5-11,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRORILYWXIXELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps One common approach is to start with the piperidine ring, which is then functionalized with an amino-acetyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amino-acetyl moiety, converting it to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving esterases and proteases.
Medicine: In medicine, the compound’s potential therapeutic applications are being explored, especially in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, owing to its versatile reactivity.
Mechanism of Action
The mechanism by which [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. For instance, the ester group can be hydrolyzed by esterases, releasing the active piperidine derivative. This active form can then interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl carbamate-protected piperidine derivatives , which are widely employed in medicinal chemistry due to their stability and versatility. Below is a detailed comparison with five structurally analogous compounds:
Table 1: Comparative Analysis of Key Compounds
Key Structural and Functional Differences
Ethyl-carbamate vs. cyclopropyl-carbamate (): Ethyl groups offer steric flexibility, whereas cyclopropyl rings impose conformational constraints, affecting target binding .
Synthetic Pathways: Suzuki coupling and hydrogenation are common for tert-butyl carbamates (e.g., ), but the target compound’s synthesis remains undocumented . Chloro-acetyl analogs () may require nucleophilic substitution steps, while amino-ethyl derivatives () likely involve reductive amination .
Safety Profiles: Carbamates generally pose risks of skin/eye irritation (). The chloro-acetyl variant () is a lachrymator, requiring stringent ventilation . No carcinogenicity data exists for these compounds, but standard PPE (gloves, goggles) is recommended .
Biological Activity
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound with a complex structure that includes a piperidine ring, an amine functional group, and a carbamate moiety. Its molecular formula is with a CAS number of 1353975-95-7. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on various therapeutic targets.
The compound features:
- Molecular Weight : 299.41 g/mol
- Structural Characteristics : It contains functional groups that may influence its interaction with biological macromolecules.
Biological Activity Overview
Research indicates that compounds with piperidine structures have diverse biological activities, including:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Compounds similar to this one have been studied for their potential in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : There is evidence suggesting activity against certain bacterial strains.
The biological activity of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Receptor Modulation : Interaction with muscarinic acetylcholine receptors has been noted, influencing pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that piperidine derivatives can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related damage.
1. Anticancer Activity
A study demonstrated that piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The three-dimensional structure of these compounds plays a crucial role in their binding affinity to tumor cell receptors, enhancing their therapeutic potential .
2. Neuroprotective Properties
Research on similar piperidine compounds indicated their effectiveness in inhibiting both AChE and butyrylcholinesterase (BuChE), which are key enzymes in Alzheimer's disease pathology. These compounds also demonstrated the ability to cross the blood-brain barrier, making them suitable candidates for neuroprotective therapies .
3. Antimicrobial Efficacy
In vitro studies have highlighted the antimicrobial properties of related carbamate derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new antibiotics .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Amino-acetyl)piperidine | Contains piperidine and amino-acetyl groups | Lacks carbamate functionality |
| Ethyl 2-aminoacetate | Simple amino-acid derivative | More straightforward synthesis |
| N-tert-butoxycarbonyl-piperidine | Piperidine with N-protecting group | Used primarily in peptide synthesis |
| 4-(Aminomethyl)piperidine | Similar piperidine core | Different side chain leading to varied activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
